molecular formula C29H32FNO4 B14900459 tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate

tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate

Cat. No.: B14900459
M. Wt: 477.6 g/mol
InChI Key: KBAOSLAGHSWZJG-MOADCYBESA-N
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Description

tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopropyl ring, and a fluorinated benzo[k]phenanthridin moiety

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.

    Esterification and Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions

Scientific Research Applications

tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom and the cyclopropyl ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H32FNO4

Molecular Weight

477.6 g/mol

IUPAC Name

tert-butyl (3R,5S)-5-[(8S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-3,5-dihydroxypentanoate

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)14-18(32)13-25(33)22-15-23-27(19-11-10-17(30)12-21(19)22)20-6-4-5-7-24(20)31-28(23)16-8-9-16/h4-7,10-12,16,18,22,25,32-33H,8-9,13-15H2,1-3H3/t18-,22+,25+/m1/s1

InChI Key

KBAOSLAGHSWZJG-MOADCYBESA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H]([C@H]1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O

Origin of Product

United States

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